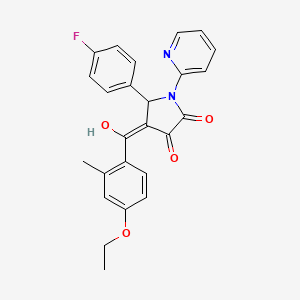![molecular formula C21H24N2O3 B5359979 4-[2-(2-isopropyl-5-methylphenoxy)propanoyl]-3,4-dihydro-2(1H)-quinoxalinone](/img/structure/B5359979.png)
4-[2-(2-isopropyl-5-methylphenoxy)propanoyl]-3,4-dihydro-2(1H)-quinoxalinone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-[2-(2-isopropyl-5-methylphenoxy)propanoyl]-3,4-dihydro-2(1H)-quinoxalinone, also known as JP-8-039, is a novel compound that has gained significant attention in the scientific community due to its potential therapeutic applications. JP-8-039 belongs to the class of quinoxalinone derivatives, which have been reported to exhibit a wide range of pharmacological activities, including anti-inflammatory, antitumor, and antiviral effects.
作用機序
The exact mechanism of action of 4-[2-(2-isopropyl-5-methylphenoxy)propanoyl]-3,4-dihydro-2(1H)-quinoxalinone is not fully understood. However, several studies have suggested that the compound exerts its pharmacological effects by modulating various signaling pathways. For instance, Zhang et al. (2019) reported that this compound inhibited the activation of nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways in LPS-stimulated macrophages. Li et al. (2020) also reported that this compound inhibited the activation of the phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) pathway in human glioma cells.
Biochemical and Physiological Effects
This compound has been shown to exhibit a wide range of biochemical and physiological effects. For instance, the compound has been reported to inhibit the production of pro-inflammatory cytokines and chemokines, such as interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α), in various cell types. This compound has also been shown to inhibit the proliferation and migration of cancer cells and induce cell apoptosis. In addition, the compound has been reported to exhibit antioxidant and neuroprotective effects in various models.
実験室実験の利点と制限
4-[2-(2-isopropyl-5-methylphenoxy)propanoyl]-3,4-dihydro-2(1H)-quinoxalinone has several advantages for lab experiments. The compound has been shown to exhibit potent pharmacological effects at low concentrations, making it a suitable candidate for in vitro studies. This compound is also stable in various solvents and can be easily synthesized in high yield and purity. However, the compound has several limitations for lab experiments. This compound has poor water solubility, which may limit its bioavailability and efficacy in vivo. In addition, the compound has not been extensively studied for its toxicity and safety profile, which may limit its clinical translation.
将来の方向性
4-[2-(2-isopropyl-5-methylphenoxy)propanoyl]-3,4-dihydro-2(1H)-quinoxalinone has several potential future directions for research. First, further studies are needed to elucidate the exact mechanism of action of the compound. Second, the efficacy and safety of this compound need to be evaluated in animal models and clinical trials. Third, the potential applications of this compound in other diseases, such as neurodegenerative disorders and viral infections, need to be explored. Fourth, the development of novel formulations and delivery systems for this compound may improve its bioavailability and efficacy in vivo. Fifth, the synthesis of this compound analogs with improved pharmacological properties may lead to the discovery of more potent and selective compounds. Overall, this compound has significant potential for the development of novel therapeutics for various diseases.
合成法
The synthesis of 4-[2-(2-isopropyl-5-methylphenoxy)propanoyl]-3,4-dihydro-2(1H)-quinoxalinone involves the reaction of 2-(2-isopropyl-5-methylphenoxy)propanoic acid with ethyl 2-aminomethyl-3-oxobutanoate in the presence of triethylamine and N,N-dimethylformamide (DMF) as a solvent. The resulting intermediate is then cyclized with acetic anhydride and sodium acetate to yield the final product. The synthesis method has been optimized to achieve a high yield of this compound with high purity.
科学的研究の応用
4-[2-(2-isopropyl-5-methylphenoxy)propanoyl]-3,4-dihydro-2(1H)-quinoxalinone has been extensively studied for its potential therapeutic applications. The compound has been reported to exhibit potent anti-inflammatory and antitumor effects in various in vitro and in vivo models. In a study conducted by Zhang et al. (2019), this compound was found to inhibit the production of pro-inflammatory cytokines and chemokines in lipopolysaccharide (LPS)-stimulated macrophages. The compound was also found to suppress the growth of human lung cancer cells in a dose-dependent manner. In another study by Li et al. (2020), this compound was shown to inhibit the proliferation and migration of human glioma cells and induce cell apoptosis.
特性
IUPAC Name |
4-[2-(5-methyl-2-propan-2-ylphenoxy)propanoyl]-1,3-dihydroquinoxalin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H24N2O3/c1-13(2)16-10-9-14(3)11-19(16)26-15(4)21(25)23-12-20(24)22-17-7-5-6-8-18(17)23/h5-11,13,15H,12H2,1-4H3,(H,22,24) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RLPXICDSHISLEY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C(C)C)OC(C)C(=O)N2CC(=O)NC3=CC=CC=C32 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H24N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methyl-1,2,5-oxadiazol-3-amine](/img/structure/B5359897.png)
![{2-bromo-6-methoxy-4-[2-(5-nitro-2,6-dioxo-1,2,3,6-tetrahydro-4-pyrimidinyl)vinyl]phenoxy}acetic acid](/img/structure/B5359902.png)
![6-{3-chloro-5-methoxy-4-[2-(2-methylphenoxy)ethoxy]benzylidene}-2-ethyl-5-imino-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5359910.png)
![(1R*,2R*,6S*,7S*)-4-[(2'-methoxy-3-biphenylyl)carbonyl]-10-oxa-4-azatricyclo[5.2.1.0~2,6~]decane](/img/structure/B5359912.png)
![N,N-bis(2-hydroxyethyl)-2-[1-(1-naphthylmethyl)-3-oxo-2-piperazinyl]acetamide](/img/structure/B5359915.png)

![ethyl 7-methyl-3-oxo-5-(2-phenylvinyl)-2-(2-thienylmethylene)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5359940.png)

![ethyl 2-(3-bromobenzylidene)-7-methyl-3-oxo-5-(2-phenylvinyl)-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B5359958.png)
![4-[(4-methylphenyl)amino]-N'-(4-nitrobenzylidene)butanohydrazide](/img/structure/B5359960.png)

![1-[(4-ethoxyphenyl)sulfonyl]-N-(4-pyridinylmethyl)-3-piperidinecarboxamide](/img/structure/B5359985.png)
![4-chloro-N-[2-({6-[(5-methyl-2-pyridinyl)amino]-3-pyridazinyl}amino)ethyl]benzenesulfonamide](/img/structure/B5359992.png)
![N-[1-(tetrahydro-2-furanyl)ethyl]-2-naphthalenesulfonamide](/img/structure/B5359998.png)